N-(2-Bromo-5-chlorophenyl)acetamide
Overview
Description
N-(2-Bromo-5-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO. It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Bromo-5-chlorophenyl)acetamide can be synthesized through several methods. One common approach involves the acylation of 2-bromo-5-chloroaniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acylation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the process. The product is then subjected to purification steps, including filtration, washing, and drying, to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-chlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding nitro or sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of N-(2-substituted-5-chlorophenyl)acetamide derivatives.
Reduction: Formation of 2-bromo-5-chloroaniline.
Oxidation: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
N-(2-Bromo-5-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-chlorophenyl)acetamide
- N-(2-Bromo-3-chlorophenyl)acetamide
- N-(2-Bromo-5-fluorophenyl)acetamide
Uniqueness
N-(2-Bromo-5-chlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of bromine and chlorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-bromo-5-chlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYFNGALGIVDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618307 | |
Record name | N-(2-Bromo-5-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-66-7 | |
Record name | N-(2-Bromo-5-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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